
Technical Guide: Physical Properties &
Characterization of 2-Chloro-6-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzamide

CAS No.: 66073-54-9

Cat. No.: B1582351 Get Quote

Executive Summary
2-Chloro-6-fluorobenzamide (CAS 66073-54-9) is a halogenated benzamide derivative

extensively utilized as a scaffold in the synthesis of bioactive small molecules, particularly in

the development of kinase inhibitors and agrochemicals. Its structural rigidity, provided by the

ortho-halogen substituents (chlorine and fluorine), influences its conformational lock, metabolic

stability, and lipophilicity—key parameters in drug design.

This guide provides a validated dataset of its physicochemical properties, solubility profiles,

and solid-state characteristics to support researchers in formulation and synthetic optimization.

Chemical Identity & Structural Analysis
The unique electronic environment of 2-Chloro-6-fluorobenzamide arises from the opposing

inductive and resonance effects of the fluorine and chlorine atoms flanking the amide group.

This steric crowding often forces the amide bond out of planarity with the phenyl ring, impacting

crystal packing and solubility.
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Parameter Data / Descriptor

IUPAC Name 2-Chloro-6-fluorobenzamide

Common Synonyms
2-Fluoro-6-chlorobenzamide; 6-Chloro-2-

fluorobenzamide

CAS Registry Number 66073-54-9

Molecular Formula C₇H₅ClFNO

Molecular Weight 173.57 g/mol

SMILES NC(=O)C1=C(F)C=CC=C1Cl

InChI Key KLOZZZNFJYMTNE-UHFFFAOYSA-N

MDL Number MFCD00055436

Thermodynamic & Phase Transition Properties
Accurate determination of phase transitions is critical for establishing purity and storage

conditions. The high melting point reflects strong intermolecular hydrogen bonding typical of

primary amides (N-H···O=C).

Property Value / Range Method / Source

Physical State Solid (Crystalline Powder) Visual Inspection

Appearance White to off-white / Pale yellow Visual Inspection

Melting Point (Tm) 138.0 – 144.0 °C Capillary Method [1][2]

Boiling Point (Tb) 231.2 ± 30.0 °C (Predicted) In silico (760 mmHg) [3]

Density 1.396 ± 0.06 g/cm³ (Predicted) In silico [3]

Flash Point Not Experimentally Determined Use standard precautions
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Expert Insight: The melting point range is a sensitive indicator of purity. A depressed range

(<134 °C) often indicates contamination with the hydrolysis product, 2-chloro-6-fluorobenzoic

acid, or the precursor nitrile.

Solubility & Lipophilicity Profile
Understanding the lipophilicity (LogP) and solubility in organic solvents is essential for reaction

solvent selection and biological assay formulation.

Quantitative Solubility Data
Solvent Solubility Rating Application Note

Water Insoluble
Poor aqueous solubility limits

direct aqueous extraction.

DMSO Soluble (>20 mg/mL)
Preferred solvent for biological

stock solutions.

Methanol/Ethanol Soluble
Suitable for recrystallization

and HPLC sample prep.

Dichloromethane Moderately Soluble
Used for liquid-liquid extraction

during workup.

Physicochemical Descriptors
LogP (Octanol/Water):0.50 (Experimental/Consensus) [4]. This value indicates moderate

lipophilicity, suggesting the compound can passively cross cell membranes but requires polar

solvents for high-concentration stocks.

pKa (Predicted): ~14.8 (Amide N-H). The amide proton is weakly acidic and will not

deprotonate under physiological conditions.
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Hydrogen Bond Donors: 1 (NH₂)

Hydrogen Bond Acceptors: 2 (O, F)

Synthesis & Characterization Workflow
The physical properties of 2-Chloro-6-fluorobenzamide are best understood in the context of

its synthesis, as impurities define the observed bulk properties.

Synthetic Pathway
The compound is typically synthesized via the hydrolysis of 2-chloro-6-fluorobenzonitrile or the

amidation of 2-chloro-6-fluorobenzoyl chloride.

2-Chloro-6-fluorotoluene 2-Chloro-6-fluorobenzaldehyde
(CAS 387-45-1)

Oxidation 2-Chloro-6-fluorobenzonitrileOximation/Dehydration 2-Chloro-6-fluorobenzamide
(CAS 66073-54-9)

Partial Hydrolysis
(H2SO4 or NaOH) Impurity:

2-Chloro-6-fluorobenzoic Acid
Over-Hydrolysis

Click to download full resolution via product page

Figure 1: Synthetic lineage showing the origin of critical impurities (Acid) that affect melting

point.

Analytical Protocol for Purity
To validate the physical properties, the following HPLC method is recommended:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

Detection: UV at 254 nm (Aromatic absorption).

Flow Rate: 1.0 mL/min.

Retention Time: Amide typically elutes before the corresponding nitrile due to increased

polarity.

Handling, Safety & Stability (SDS Summary)
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While physically stable, the compound presents specific hazards typical of halogenated

aromatics.

GHS Classification:

Skin Irritation: Category 2 (H315)

Eye Irritation: Category 2A (H319)

STOT-SE: Category 3 (Respiratory Irritation, H335)

Storage: Store in a cool, dry place (Room Temperature, 15-25 °C). Keep container tightly

closed to prevent moisture absorption, which can catalyze slow hydrolysis to the benzoic

acid derivative [5].

Reactivity: Incompatible with strong oxidizing agents and strong bases (which promote

hydrolysis).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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